molecular formula C22H29ClN2O4S2 B12499248 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12499248
M. Wt: 485.1 g/mol
InChI Key: NPCGRHMEYFHMSL-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tert-butylsulfanyl group, a chloro-methoxyphenyl group, and a methylphenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as various coupling reactions. Common reagents used in the synthesis include tert-butylthiol, chloro-methoxybenzene, and methylphenylsulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, thereby modulating the pathway’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29ClN2O4S2

Molecular Weight

485.1 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H29ClN2O4S2/c1-16-6-9-18(10-7-16)31(27,28)25(17-8-11-20(29-5)19(23)14-17)15-21(26)24-12-13-30-22(2,3)4/h6-11,14H,12-13,15H2,1-5H3,(H,24,26)

InChI Key

NPCGRHMEYFHMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC(C)(C)C)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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